ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide
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Overview
Description
ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide: is a diterpenoid compound with the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol . This compound is known for its high purity and is often used in scientific research . It is derived from natural sources, specifically the rhizomes of Isodon yuennanensis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide involves multiple steps, including the use of various reagents and catalysts. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources followed by purification processes such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl groups, while reduction may result in the removal of oxygen atoms .
Scientific Research Applications
Chemistry: In chemistry, ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide is used as a reference compound for studying diterpenoids and their properties .
Biology: In biological research, this compound is used to study its effects on various biological pathways and its potential as a bioactive molecule .
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects, including its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a standard for quality control in the production of natural products .
Mechanism of Action
The mechanism of action of ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating various signaling pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid
- 7alpha,11alpha-dihydroxy-15-oxo-ent-kauran-16-en-19,6beta-olide
Comparison: Compared to these similar compounds, ent-7alpha,9-Dihydroxy-15-oxokaur-16-en-19,6bet-olide is unique due to its specific hydroxyl and oxo groups, which contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
(1R,2R,5R,8S,9R,10R,13R,17S)-2,9-dihydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecane-7,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-5-8-20(24)18(3)7-4-6-17(2)13(18)12(25-16(17)23)15(22)19(20,9-11)14(10)21/h11-13,15,22,24H,1,4-9H2,2-3H3/t11-,12-,13-,15+,17-,18-,19+,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQVPBPXMWTKM-IWRFGKRASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C(C45C3(CCC(C4)C(=C)C5=O)O)O)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@H]([C@@H]([C@]45[C@]3(CC[C@H](C4)C(=C)C5=O)O)O)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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